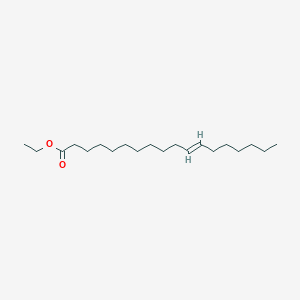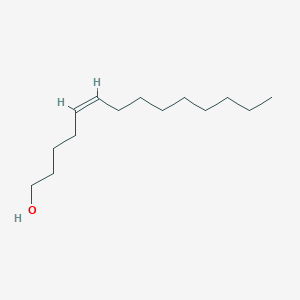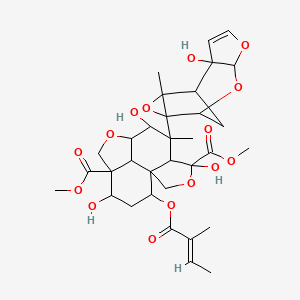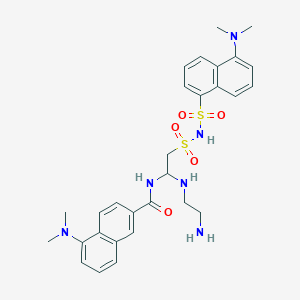
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is a complex organic compound characterized by its multiple unsaturated fatty acid chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol typically involves esterification reactions. The process begins with the preparation of the fatty acid precursors, which are then esterified with glycerol under controlled conditions. The reaction is usually catalyzed by acid or base catalysts, and the temperature is maintained to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product. Additionally, industrial methods may incorporate automated systems for monitoring and controlling reaction parameters to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and peroxides.
Reduction: Hydrogenation can convert the unsaturated bonds to saturated ones.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like sodium methoxide can facilitate nucleophilic substitution.
Major Products
Oxidation: Epoxides and hydroperoxides.
Reduction: Saturated esters.
Substitution: Modified esters with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a model molecule to study esterification and transesterification reactions. It also serves as a precursor for synthesizing more complex molecules.
Biology
In biological research, 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine
The compound’s potential anti-inflammatory and antioxidant properties are of interest in medical research. It is being investigated for its therapeutic potential in treating various diseases.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its emollient properties. It is also explored for its potential use in biodegradable lubricants and surfactants.
Mécanisme D'action
The mechanism of action of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also interacts with enzymes involved in lipid metabolism, modulating their activity and influencing metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] octadecanoate
- [2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] hexadecanoate
Uniqueness
Compared to similar compounds, 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is unique due to its specific arrangement of unsaturated fatty acid chains. This structural feature imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Propriétés
IUPAC Name |
[2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25-30,54H,4-15,17,20,22-24,31-53H2,1-3H3/b19-16-,21-18+,28-25-,29-26-,30-27+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEBTVMJPTZDHO-FSGIZSMCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H100O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-3-[(2E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione](/img/structure/B8071296.png)
![1,3,3-Trimethyl-2-[7,12,16-trimethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene](/img/structure/B8071298.png)
![Adenosine 5'-[gamma-thio]triphosphate tetralithium salt](/img/structure/B8071302.png)
![(2R,4aS,6R,7S,8S,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B8071311.png)
![(2E,4R,4aS,12aS)-2-[amino(hydroxy)methylidene]-4-(dimethylamino)-10,11,12a-trihydroxy-6-methyl-4a,5-dihydro-4H-tetracene-1,3,12-trione;hydrochloride](/img/structure/B8071312.png)




![[3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B8071358.png)


![(1S,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B8071377.png)
